![molecular formula C30H30LiO13P B13846061 lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of lithium and phosphate groups suggests its potential utility in fields such as materials science and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the spiro structure: This can be achieved through cyclization reactions, where two different ring systems are fused together.
Introduction of functional groups: The butoxy, oxo, and phosphate groups can be introduced through various organic reactions such as esterification, oxidation, and phosphorylation.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical research.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: Its properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity or function. The phosphate group may play a role in these interactions by mimicking natural phosphate-containing molecules in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-carboxyfluorescein: A green fluorescent compound with a similar spiro structure, used in biochemical assays.
(2,5-Dihydroxypyrrol-1-yl) 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-4-carboxylate: Another compound with a spiro structure, used in mass spectrometry studies.
Uniqueness
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is unique due to the presence of the lithium and phosphate groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups may enhance its reactivity or allow it to participate in specific biochemical pathways.
Propriétés
Formule moléculaire |
C30H30LiO13P |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C30H31O13P.Li/c1-2-3-12-39-15-8-10-19-21(13-15)40-22-14-16(9-11-20(22)30(19)18-7-5-4-6-17(18)29(36)41-30)42-44(37,38)43-28-26(34)24(32)23(31)25(33)27(28)35;/h4-11,13-14,23-28,31-35H,2-3,12H2,1H3,(H,37,38);/q;+1/p-1/t23?,24-,25-,26+,27+,28?,30?;/m0./s1 |
Clé InChI |
BFDHNUJWHDFDBA-ZELFNPCSSA-M |
SMILES isomérique |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5[C@@H]([C@H](C([C@@H]([C@H]5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
SMILES canonique |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)



![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
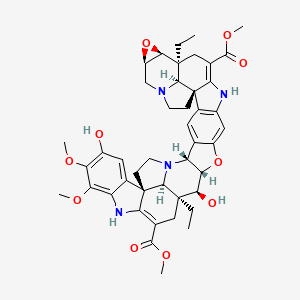
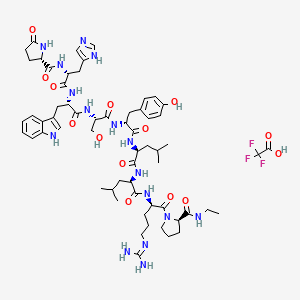
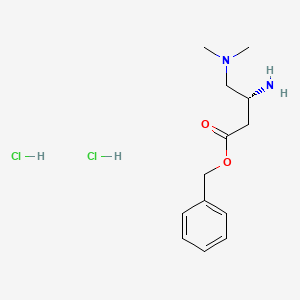

![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
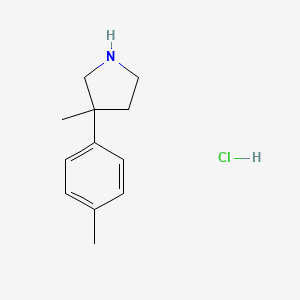
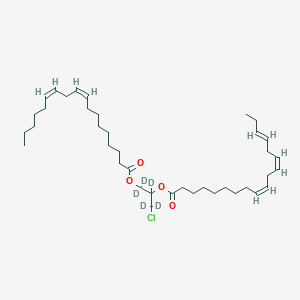

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
